
Diazepam Phenyl-d5 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazepam Phenyl-d5 N-Oxide: is a deuterated derivative of Diazepam, a well-known benzodiazepine. This compound is characterized by the substitution of five hydrogen atoms in the phenyl ring with deuterium atoms. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Diazepam and its derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diazepam Phenyl-d5 N-Oxide involves the deuteration of the phenyl ring of Diazepam followed by the oxidation of the nitrogen atom. The typical synthetic route includes:
Deuteration: The phenyl ring of Diazepam is subjected to deuterium exchange reactions using deuterated reagents such as deuterated chloroform or deuterated benzene under specific conditions to achieve the desired deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Diazepam are treated with deuterated solvents in industrial reactors.
Análisis De Reacciones Químicas
Types of Reactions: Diazepam Phenyl-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like phosphorus trichloride or hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Phosphorus trichloride, hydrogenation catalysts.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Diazepam Phenyl-d5.
Substitution: Substituted deuterated derivatives.
Aplicaciones Científicas De Investigación
Diazepam Phenyl-d5 N-Oxide is extensively used in scientific research for various applications:
Pharmacokinetic Studies: It is used to study the metabolic pathways and pharmacokinetics of Diazepam and its derivatives in biological systems.
Isotope Labeling: The deuterium atoms serve as isotopic labels, allowing for the tracking of the compound in metabolic studies.
Drug Metabolism: It helps in understanding the metabolism of Diazepam in different species, including humans.
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy for the identification and quantification of Diazepam and its metabolites
Mecanismo De Acción
The mechanism of action of Diazepam Phenyl-d5 N-Oxide is similar to that of Diazepam. It acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent sedative, anxiolytic, and anticonvulsant effects .
Comparación Con Compuestos Similares
Diazepam: The parent compound, widely used as an anxiolytic and anticonvulsant.
Nordazepam: A major metabolite of Diazepam with similar pharmacological properties.
Oxazepam: Another metabolite of Diazepam, used as an anxiolytic and sedative.
Temazepam: A metabolite used primarily as a hypnotic.
Uniqueness: Diazepam Phenyl-d5 N-Oxide is unique due to its deuterated phenyl ring, which provides distinct advantages in pharmacokinetic studies and isotope labeling. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, making it a valuable tool in scientific research .
Propiedades
Número CAS |
65891-82-9 |
|---|---|
Fórmula molecular |
C₁₆H₈D₅ClN₂O₂ |
Peso molecular |
305.77 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


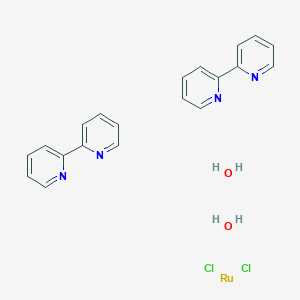
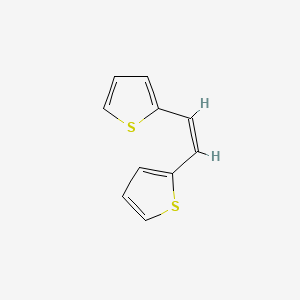
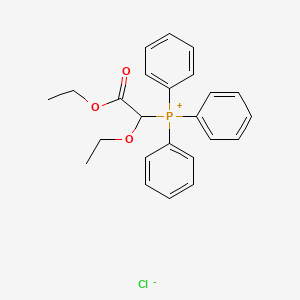
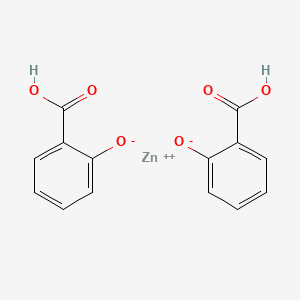
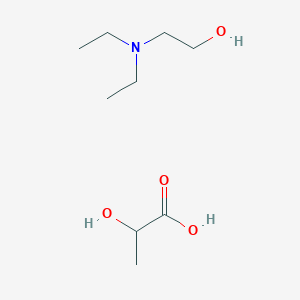
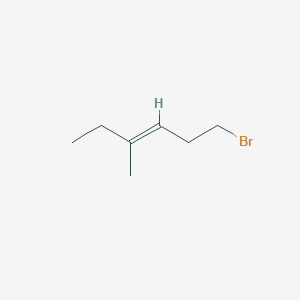
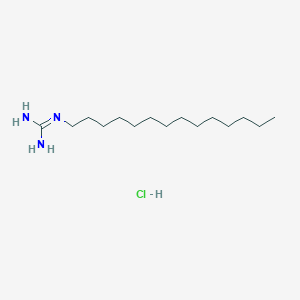
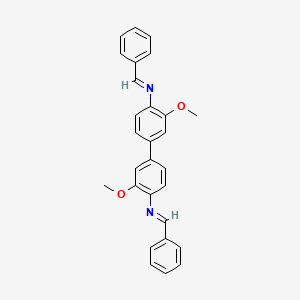
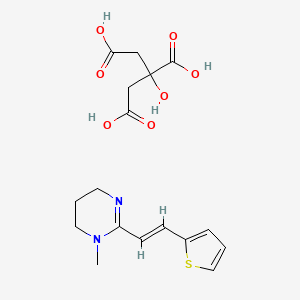
![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)
